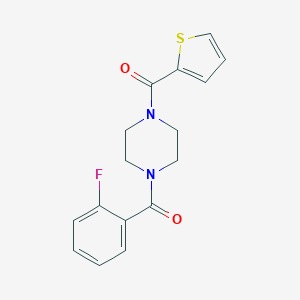
1-(2-FLUOROBENZOYL)-4-(THIOPHENE-2-CARBONYL)PIPERAZINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-FLUOROBENZOYL)-4-(THIOPHENE-2-CARBONYL)PIPERAZINE is a complex organic compound that features a fluorinated phenyl group, a thiophene ring, and a piperazine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-FLUOROBENZOYL)-4-(THIOPHENE-2-CARBONYL)PIPERAZINE typically involves multi-step organic reactions. One common method includes the acylation of piperazine with thiophene-2-carbonyl chloride, followed by the introduction of the 2-fluoro-phenyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of anhydrous solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process.
化学反応の分析
Types of Reactions
1-(2-FLUOROBENZOYL)-4-(THIOPHENE-2-CARBONYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
Chemistry
In chemistry, 1-(2-FLUOROBENZOYL)-4-(THIOPHENE-2-CARBONYL)PIPERAZINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological targets. Its fluorinated phenyl group and thiophene ring make it a useful tool for investigating enzyme mechanisms and receptor binding.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1-(2-FLUOROBENZOYL)-4-(THIOPHENE-2-CARBONYL)PIPERAZINE involves its interaction with specific molecular targets. The fluorinated phenyl group and thiophene ring can interact with enzymes or receptors, modulating their activity. The piperazine moiety can enhance the compound’s binding affinity and selectivity. These interactions can lead to various biological effects, depending on the specific target and pathway involved.
類似化合物との比較
Similar Compounds
- (2-Chloro-phenyl)-[4-(thiophene-2-carbonyl)-piperazin-1-yl]-methanone
- (2-Bromo-phenyl)-[4-(thiophene-2-carbonyl)-piperazin-1-yl]-methanone
- (2-Methyl-phenyl)-[4-(thiophene-2-carbonyl)-piperazin-1-yl]-methanone
Uniqueness
Compared to similar compounds, 1-(2-FLUOROBENZOYL)-4-(THIOPHENE-2-CARBONYL)PIPERAZINE is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound for various applications.
特性
分子式 |
C16H15FN2O2S |
|---|---|
分子量 |
318.4 g/mol |
IUPAC名 |
(2-fluorophenyl)-[4-(thiophene-2-carbonyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C16H15FN2O2S/c17-13-5-2-1-4-12(13)15(20)18-7-9-19(10-8-18)16(21)14-6-3-11-22-14/h1-6,11H,7-10H2 |
InChIキー |
RYWVLNVOKPGIFX-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(=O)C2=CC=CC=C2F)C(=O)C3=CC=CS3 |
正規SMILES |
C1CN(CCN1C(=O)C2=CC=CC=C2F)C(=O)C3=CC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-fluoro-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B248943.png)







![3-(Dibenzo[b,d]furan-3-ylamino)-2-cyclohexen-1-one](/img/structure/B248959.png)
